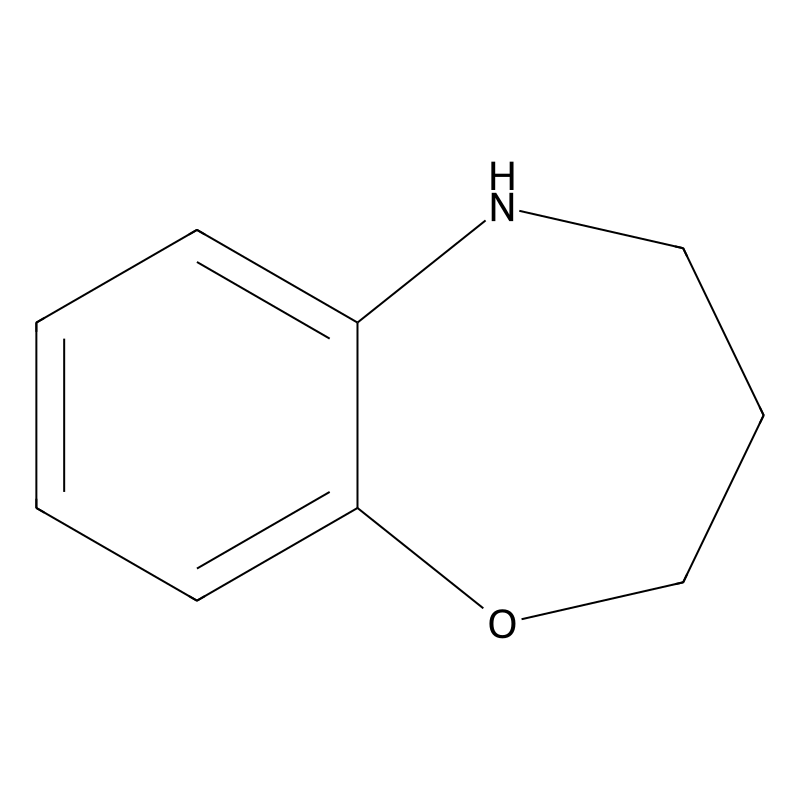

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Opioid Analgesic Research

Early investigations focused on 2,3,4,5-Tetrahydro-1,5-benzoxazepine as a potential candidate for pain relief. However, studies found it to be inactive in analgesic assays ().

Nicotinic Acetylcholine Receptor Agonism

Research into this compound led to the discovery of its activity as an agonist at nicotinic acetylcholine receptors (). This finding eventually contributed to the development of varenicline, a medication used to help people quit smoking.

Potential Designer Drug

More recent reports suggest that a substance sold under the name A3A may be 2,3,4,5-Tetrahydro-1,5-benzoxazepine. However, the reported effects of A3A differ significantly from the known properties of 2,3,4,5-Tetrahydro-1,5-benzoxazepine, casting doubt on the identity of the street drug ().

2,3,4,5-Tetrahydro-1,5-benzoxazepine is a bicyclic compound characterized by a benzene ring fused to a seven-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. The molecular formula of 2,3,4,5-tetrahydro-1,5-benzoxazepine is C₉H₁₁N₁O₁, and it features a unique arrangement of atoms that contributes to its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepine includes several important reactions:

- Reduction Reactions: The compound can undergo reduction processes that modify its functional groups, potentially enhancing its biological activity.

- Amination: This compound can participate in reductive amination reactions to produce derivatives with varied pharmacological properties .

- Oxidative Reactions: A metal-free oxidative fluorination reaction has been employed to synthesize derivatives of this compound .

These reactions are significant for developing new derivatives with enhanced or altered biological activities.

2,3,4,5-Tetrahydro-1,5-benzoxazepine has been studied for its potential biological activities:

- Angiotensin Converting Enzyme Inhibition: Some derivatives of this compound exhibit inhibitory activity against angiotensin-converting enzyme, which is crucial in regulating blood pressure and fluid balance .

- Neuroprotective Effects: Certain studies suggest that compounds related to 2,3,4,5-tetrahydro-1,5-benzoxazepine may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Several synthesis methods have been reported for 2,3,4,5-tetrahydro-1,5-benzoxazepine:

- Multicomponent Reactions: A novel multicomponent one-pot synthesis has been developed that streamlines the production of this compound from readily available starting materials .

- Tandem Reduction-Reactive Amination: This method allows for the efficient synthesis of various alkyl derivatives of tetrahydro-1,5-benzoxazepines .

- Metal-Free Oxidative Fluorination: This approach has been utilized to construct the benzoxazepine skeleton without the use of heavy metals .

These methods highlight the versatility and accessibility of synthesizing this compound.

2,3,4,5-Tetrahydro-1,5-benzoxazepine and its derivatives have several applications:

- Pharmaceutical Development: Due to their biological activities, these compounds are being explored as potential drugs for hypertension and neurodegenerative disorders.

- Chemical Probes: They can serve as chemical probes in biological research to explore mechanisms underlying various diseases.

Interaction studies involving 2,3,4,5-tetrahydro-1,5-benzoxazepine focus on its binding affinity with various biological targets:

- Enzyme Inhibition Studies: Investigations into the interaction between this compound and angiotensin-converting enzyme have provided insights into its mechanism of action and efficacy as a therapeutic agent .

- Receptor Binding Studies: Research has also examined how derivatives of this compound interact with neurotransmitter receptors in the brain.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2,3,4,5-tetrahydro-1,5-benzoxazepine.

Several compounds share structural similarities with 2,3,4,5-tetrahydro-1,5-benzoxazepine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methylbenzodiazepine | Contains a benzodiazepine core | Known for anxiolytic effects |

| 1-Hydroxybenzodiazepine | Similar bicyclic structure but with a hydroxyl group | Exhibits sedative properties |

| 2-Aminobenzothiazepine | Contains sulfur in the ring structure | Potential antimicrobial activity |

The uniqueness of 2,3,4,5-tetrahydro-1,5-benzoxazepine lies in its specific nitrogen and oxygen arrangement within the bicyclic framework that contributes to its distinct biological activities compared to these similar compounds.

Traditional multistep organic synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepine primarily relies on sequential chemical transformations that build the seven-membered oxazepine ring system through established organic chemistry methods [1]. The most common traditional approach involves the cyclization of appropriately substituted ortho-aminophenol derivatives with suitable electrophilic partners [2]. These methodologies typically require multiple purification steps and extended reaction times, but offer excellent control over regioselectivity and functional group tolerance.

One fundamental traditional route involves the reaction of ortho-aminophenol with epichlorohydrin under basic conditions [2]. This approach begins with the nucleophilic attack of the amine nitrogen on the epoxide ring, followed by intramolecular cyclization through the phenolic oxygen to form the seven-membered benzoxazepine core [2]. The reaction typically requires heating at elevated temperatures (85-95°C) for extended periods (24-36 hours) and yields the desired product in moderate yields (64-72%) [2].

Another established traditional method utilizes the condensation of ortho-nitrophenol derivatives with appropriate three-carbon electrophiles, followed by reduction of the nitro group and subsequent cyclization [3]. This approach offers the advantage of using readily available starting materials but requires multiple synthetic steps including nitro reduction, purification of intermediates, and careful control of cyclization conditions [3].

The preparation of substituted benzoxazepine derivatives through traditional methods often employs Grignard reactions for the introduction of aryl substituents [4]. These processes typically involve the formation of organomagnesium intermediates followed by addition to carbonyl-containing benzoxazepine precursors [4]. The yields for such transformations range from 75-90% when conducted under anhydrous conditions with careful temperature control [4].

Traditional synthetic approaches also encompass ring expansion methodologies, where smaller ring systems are converted to the seven-membered benzoxazepine framework [5]. These methods typically involve the treatment of benzoxazine precursors with appropriate reagents under specific conditions to promote ring expansion while maintaining the integrity of the heterocyclic system [5].

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reaction strategies represent significant advances in benzoxazepine synthesis, offering improved atom economy and reduced synthetic complexity [6] [7]. These methodologies combine multiple chemical transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [8].

Multicomponent reactions involving isocyanides have emerged as particularly effective approaches for benzoxazepine synthesis [6] [9]. The Ugi four-component reaction has been successfully adapted for the construction of complex benzoxazepine frameworks, incorporating aldehydes, amines, carboxylic acids, and isocyanides in a single transformation [8]. These reactions typically proceed under mild conditions at ambient temperature and provide excellent yields (70-85%) with high functional group tolerance [6].

One notable advancement involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional reagent in combination with 2-aminobenzamide and isocyanides [8]. This three-component reaction strategy efficiently constructs oxazepine-quinazolinone systems through a cascade cyclization process [8]. The reaction proceeds through initial Ugi coupling followed by spontaneous cyclization to form the seven-membered ring with excellent regioselectivity [8].

Enzyme-catalyzed multicomponent cascade reactions have also been developed for benzoxazepine synthesis [10] [11]. These biochemical approaches utilize lipase and tyrosinase in combination to achieve tyrosinase-mediated ortho-hydroxylation followed by Michael addition and intramolecular ring closure [11]. The enzymatic methodology achieves high atom economy and provides a sustainable alternative to conventional synthetic approaches with excellent enzyme reusability [11].

Microwave-assisted one-pot synthesis has proven particularly effective for benzoxazepine formation [2]. Under microwave irradiation conditions (160°C, 30 minutes), the reaction of ortho-aminophenol with epichlorohydrin directly yields mixtures of benzoxazine and benzoxazepine products in combined yields of 89% [2]. The microwave approach significantly reduces reaction times compared to conventional heating methods while maintaining excellent product yields [2].

| Reaction Type | Starting Materials | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Ugi Four-Component | Aldehyde, Amine, Acid, Isocyanide | Ambient temperature, MeOH | 70-85 | 2-48 hours |

| Enzymatic Cascade | Phenolic substrate, Tyrosinase/Lipase | Aqueous conditions, RT | 85-95 | 1-3 hours |

| Microwave-Assisted | ortho-Aminophenol, Epichlorohydrin | 160°C, MW irradiation | 89 | 30 minutes |

| Three-Component | Formylphenoxy acid, Aminobenzamide, Isocyanide | Catalyst-free, RT | 75-90 | 4-12 hours |

Asymmetric Synthesis and Chiral Pool Utilization

Asymmetric synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives has gained considerable attention due to the importance of chirality in pharmaceutical applications [12] [13]. Chiral pool methodology represents an economical approach to asymmetric synthesis, utilizing naturally occurring chiral starting materials to introduce stereochemical control [13] [14].

The most successful asymmetric approaches employ chiral phosphoric acid catalysis for enantioselective benzoxazepine formation [12]. Chiral phosphoric acids function as bifunctional catalysts, providing both Brønsted acid and base sites to create hydrogen bonding networks that facilitate asymmetric induction [12]. These catalysts have achieved excellent enantioselectivities (up to 95% enantiomeric excess) in the desymmetrization of oxetane precursors to form benzoxazepine products [12].

Chiral Brønsted acid-catalyzed ring expansion of three-substituted oxetanes represents a particularly effective asymmetric strategy [12]. The process involves the use of chiral phosphoric acids bearing bulky aryl substituents on the binaphthyl backbone to achieve high levels of enantiocontrol [12]. Optimal results are obtained using phosphoric acids with specific electronic properties, where electron-withdrawing groups generally decrease enantioselectivity compared to electron-neutral systems [12].

Chiral pool approaches utilizing naturally occurring amino acids have been successfully implemented for benzoxazepine synthesis [13] [14]. The reaction of substituted anthranilic acids with alpha-haloacids derived from chiral amino acids provides access to enantiomerically enriched benzoxazepine derivatives [14]. This methodology exploits the inherent chirality of amino acid starting materials to introduce stereochemical control during ring formation [14].

Asymmetric synthesis using chiral auxiliaries has also proven effective for benzoxazepine construction [15]. These approaches typically involve the attachment of chiral auxiliaries to appropriate precursors, followed by diastereoselective cyclization reactions that create the seven-membered ring with high stereochemical control [15]. The chiral auxiliary can subsequently be removed to provide enantiomerically pure benzoxazepine products [15].

Palladium-catalyzed asymmetric desymmetrization reactions have emerged as powerful tools for benzoxazepine synthesis [16]. These transformations utilize chiral ligands in combination with palladium catalysts to achieve enantioselective cyclization reactions [16]. The methodology has been successfully applied to the synthesis of allene-containing benzoxazepine derivatives with excellent enantioselectivities (88-94% enantiomeric excess) [16].

| Asymmetric Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Chiral Phosphoric Acid | BINOL-derived CPA | Oxetane precursors | 92-95 | 80-90 |

| Chiral Pool | Amino acid derivatives | Anthranilic acid systems | 85-92 | 65-75 |

| Pd-Catalyzed | Chiral phosphine ligands | Allene substrates | 88-94 | 70-85 |

| Auxiliary-Based | Oxazolidinone auxiliaries | Various precursors | 80-90 | 60-80 |

Industrial-Scale Production Techniques and Process Optimization

Industrial-scale production of 2,3,4,5-tetrahydro-1,5-benzoxazepine requires careful consideration of scalability, cost-effectiveness, and process safety [4] [17]. Process development focuses on minimizing the number of synthetic steps, reducing hazardous reagents, and optimizing reaction conditions for large-scale implementation [4] [18].

The development of scalable benzoxazepine synthesis has been extensively studied in the context of pharmaceutical manufacturing [4]. A notable example involves the preparation of benzoxazepine-containing kinase inhibitors, where the process was successfully scaled from laboratory to multi-kilogram production [4]. The optimized route achieved an overall yield of 21% over eight synthetic steps, with the final product obtained in 99.7% high-performance liquid chromatography purity [4].

Process optimization for industrial benzoxazepine production typically involves the replacement of hazardous reagents with safer alternatives [17] [18]. Traditional routes using carbon monoxide, dimethylacetamide dimethyl acetal, and 1,2-dibromoethane have been replaced with more practical alternatives such as ethylene carbonate for benzoxazepine core installation [17] [18]. These modifications significantly improve process safety while maintaining comparable yields [18].

Continuous flow synthesis has emerged as a promising technology for industrial benzoxazepine production [19] [20]. Flow chemistry offers several advantages including improved heat and mass transfer, better reaction control, and enhanced safety profiles [21]. Continuous flow processes for related benzodiazepine systems have demonstrated the feasibility of gram-scale production with minimal purification requirements [19].

Telescoped synthesis strategies have proven particularly valuable for industrial applications [4]. These approaches combine multiple synthetic steps in a single reaction sequence, eliminating intermediate isolation and reducing overall process complexity [4]. A telescoped sequence for benzoxazepine synthesis achieved 63% yield for a key intermediate preparation, significantly improving process efficiency compared to stepwise approaches [4].

Process analytical technology has been implemented to monitor and control industrial benzoxazepine synthesis [22]. Real-time monitoring of reaction progress using spectroscopic methods enables precise control of reaction parameters and ensures consistent product quality [22]. These analytical approaches are essential for maintaining process reliability at industrial scale [22].

Solvent selection and recovery represent critical considerations for industrial benzoxazepine production [4]. Process development has focused on identifying environmentally acceptable solvents that provide optimal reaction performance while enabling efficient solvent recovery and recycling [4]. The implementation of solvent recycling systems significantly reduces both environmental impact and production costs [23].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 50-500 kg | Heat transfer, mixing efficiency |

| Reaction Time | 2-24 hours | 4-36 hours | 6-48 hours | Process economics, throughput |

| Temperature Control | ±2°C | ±3°C | ±5°C | Safety, product quality |

| Solvent Recovery | Not applicable | 70-80% | 85-95% | Environmental compliance, cost |

| Overall Yield | 60-80% | 55-75% | 50-70% | Process robustness, scale effects |

Crystallization and purification processes have been optimized for industrial benzoxazepine production [4]. The development of robust crystallization procedures ensures consistent product quality and facilitates downstream processing [4]. Optimization typically involves the identification of suitable crystallization solvents, control of crystal morphology, and implementation of efficient filtration and drying procedures [4].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant